Product packaging for Benzenemethanol, 2-hydroxy, DTBS(Cat. No.:CAS No. 91531-10-1)

Benzenemethanol, 2-hydroxy, DTBS

Cat. No.: B14372575
CAS No.: 91531-10-1
M. Wt: 264.43 g/mol
InChI Key: ABEDQTTVYRPSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, 2-hydroxy, DTBS is a specialized benzyl alcohol derivative intended for laboratory research use only. It is not for diagnostic, therapeutic, or personal use. Benzenemethanol, the core structure of this compound, is an aromatic alcohol with the formula C7H8O, widely utilized as a versatile solvent due to its polarity, low toxicity, and low vapor pressure . In research and industrial settings, benzenemethanol serves as a general solvent for inks, paints, lacquers, epoxy resin coatings, and as a precursor in the synthesis of various esters and ethers for the perfume and flavor industries . It also functions as a bacteriostatic preservative in intravenous medications, cosmetics, and topical drugs at low concentrations . The specific "2-hydroxy, DTBS" modification of the benzenemethanol structure is designed to impart unique chemical properties, potentially enhancing its utility as an intermediate in organic synthesis or as a building block for more complex molecules. Researchers value this compound for its potential applications in developing novel synthetic pathways, where its functional groups may offer specific reactivity or serve as a protective group. The safety profile of the parent compound, benzenemethanol, includes low acute toxicity but it can be severely irritating to the eyes and skin, and is toxic to neonates . Researchers should handle this product with appropriate safety precautions, as the toxicological profile of the derivative may differ.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2Si B14372575 Benzenemethanol, 2-hydroxy, DTBS CAS No. 91531-10-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91531-10-1

Molecular Formula

C15H24O2Si

Molecular Weight

264.43 g/mol

IUPAC Name

2,2-ditert-butyl-4H-1,3,2-benzodioxasiline

InChI

InChI=1S/C15H24O2Si/c1-14(2,3)18(15(4,5)6)16-11-12-9-7-8-10-13(12)17-18/h7-10H,11H2,1-6H3

InChI Key

ABEDQTTVYRPSRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si]1(OCC2=CC=CC=C2O1)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Benzenemethanol, 2 Hydroxy, Dtbs

Direct Silylation Approaches to Benzenemethanol, 2-hydroxy, DTBS

Direct silylation involves the one-step introduction of the silyl (B83357) group onto one of the hydroxyl moieties of 2-hydroxybenzyl alcohol. The key challenge in this approach is achieving regioselectivity, that is, selectively silylating either the phenolic or the benzylic hydroxyl group. This is often accomplished by carefully tuning the reaction conditions.

The choice of silylating agent, its stoichiometry, and the solvent system are critical for controlling the outcome of the silylation reaction. Bulky silyl halides, such as tert-butyldimethylsilyl chloride (TBSCl), are common reagents for these transformations. wikipedia.org The stoichiometry of the silylating agent and the base used to neutralize the generated acid (e.g., HCl) can influence whether mono- or di-silylation occurs.

The solvent system plays a pivotal role in modulating the reactivity and selectivity. For instance, polar aprotic solvents like dimethylformamide (DMF) are frequently used and can accelerate the reaction. wikipedia.org However, research has shown that mixed solvent systems, such as acetonitrile (B52724)/DMF, can offer highly regioselective silylation of primary hydroxyl groups in polyols. researchgate.net In the case of 2-hydroxybenzyl alcohol, the relative reactivity of the phenolic versus the primary benzylic alcohol can be influenced by the solvent's ability to solvate the reactants and intermediates.

Interactive Table: Optimization of Silylation Conditions

Silylating Agent Base Solvent Temperature (°C) Typical Yield (%) Reference
TBSCl Imidazole (B134444) DMF 40 High gelest.com
TBDPSCl Pyridine (B92270) CH2Cl2 25 Good wikipedia.org
DTBS-triflate 2,6-Lutidine CH2Cl2 -78 to 25 High wikipedia.orggelest.com

Various catalysts have been developed to improve the efficiency and selectivity of silylation reactions. These can range from simple bases to more complex organometallic and organocatalytic systems. For instance, iodine has been shown to be an effective and neutral catalyst for the trimethylsilylation of alcohols with hexamethyldisilazane (B44280) (HMDS). organic-chemistry.org

More advanced catalytic systems involving transition metals like rhodium and iridium have been developed for highly regioselective silylations, although these are often for C-H silylation rather than direct O-silylation of alcohols. berkeley.eduorganic-chemistry.orgnih.gov However, the principles of catalyst design, such as the use of specific ligands to control the steric and electronic environment around the metal center, are applicable to developing selective O-silylation catalysts. For diols, organocatalysts, including those based on imidazole and pyridine-N-oxide, have shown promise in achieving enantioselective silylation through bifunctional activation. rsc.org

Multi-Step Synthetic Routes to this compound

When direct silylation does not provide the desired regioselectivity, multi-step synthetic routes are employed. These routes involve the synthesis of a suitable precursor and the strategic use of protecting groups.

A multi-step synthesis might begin with a precursor where one of the hydroxyl groups is already differentiated. For example, starting with salicylaldehyde (B1680747), the phenolic hydroxyl could be protected with a temporary protecting group. The aldehyde can then be reduced to the benzyl (B1604629) alcohol, followed by silylation of the newly formed hydroxyl group. The temporary protecting group on the phenol (B47542) would then be removed to yield the desired product. The synthesis of 2-hydroxybenzyl alcohol itself from phenol and formaldehyde (B43269) is a well-established process, providing a ready starting material for such strategies. google.comchemicalbook.com

In the context of more complex molecules containing the 2-hydroxybenzyl alcohol moiety, sequential protecting group strategies are essential. jocpr.comnumberanalytics.com This involves the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. bham.ac.uknumberanalytics.com For instance, one hydroxyl group could be protected as a silyl ether, while another is protected as a benzyl ether or an ester. This allows for selective deprotection and further functionalization at specific sites within the molecule. The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps. jocpr.com

Interactive Table: Common Orthogonal Protecting Groups for Hydroxyls

Protecting Group Introduction Conditions Removal Conditions
Silyl Ethers (e.g., TBS, TIPS) Silyl chloride/triflate, base Fluoride (B91410) source (e.g., TBAF), acid
Benzyl Ethers (Bn) Benzyl halide, base Hydrogenolysis (H2, Pd/C)
Acetates (Ac) Acetic anhydride, base Base (e.g., K2CO3, MeOH), acid

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to silylation reactions is an area of growing interest. This includes the use of solvent-free reaction conditions, which can be highly efficient and simplify product purification. rsc.org Dehydrogenative silylation, where a hydrosilane reacts with an alcohol to produce a silyl ether and hydrogen gas as the only byproduct, is a particularly atom-economical and environmentally friendly approach. mdpi.comrsc.orggelest.com Catalysts for this transformation include earth-abundant metals and organocatalysts. organic-chemistry.orgrsc.org The use of deep eutectic solvents (DES) as green reaction media for silylation has also been explored, offering a non-toxic and biodegradable alternative to traditional organic solvents. researchgate.net

Solvent-Free and Neoteric Solvent Reaction Conditions

Traditional methods for silyl ether formation often rely on volatile and hazardous organic solvents like dimethylformamide (DMF) or dichloromethane. wikipedia.org Modern synthetic chemistry seeks to replace these with more benign alternatives, including solvent-free (neat) conditions or the use of neoteric solvents like deep eutectic solvents (DESs). nih.govresearchgate.net

Solvent-Free Synthesis: The silylation of alcohols and phenols can be effectively carried out without any solvent. One reported method utilizes hexamethyldisilazane (HMDS) as the silylating agent, catalyzed by commercially available H-β zeolite. researchgate.netumich.edu This heterogeneous system allows for an environmentally friendly protocol with high yields, simple operational procedures, and short reaction times. researchgate.net The absence of a solvent simplifies product work-up and minimizes waste. The catalyst can also be reactivated and reused, further enhancing the green credentials of the process. researchgate.net Another approach involves a catalyst-free silylation using HMDS, where the reaction is simply promoted by nitromethane (B149229) (CH₃NO₂), yielding excellent results in short timeframes without needing elevated temperatures. rsc.orgrsc.org

Deep Eutectic Solvents (DESs): DESs are emerging as a new class of green solvents due to their low toxicity, biodegradability, and simple preparation from readily available natural compounds. nih.gov These solvents have been successfully employed in various protection reactions. nih.govresearcher.life For instance, a DES formed from choline (B1196258) chloride (ChCl) and urea (B33335) has been used as an effective and environmentally benign medium for the silylation of a range of alcohols and phenols. researchgate.net Similarly, DESs based on choline chloride and zinc chloride have proven to be effective and recyclable catalytic media for related reactions like esterification. nih.gov The unique properties of DESs can facilitate reactions under mild conditions and often allow for easy separation and recycling of the solvent system. nih.gov

Table 1: Comparison of Solvent Conditions for Silylation of Alcohols/Phenols

Method Catalyst/Promoter Solvent Temperature Key Advantages
Zeolite-Catalyzed H-β Zeolite Solvent-Free Room Temp. or Elevated Environmentally friendly, reusable catalyst, simple work-up. researchgate.netumich.edu
Catalyst-Free None Nitromethane Room Temp. Mild conditions, no catalyst needed, rapid reaction. rsc.orgrsc.org
DES-Mediated None Choline Chloride/Urea Not specified Biodegradable and non-toxic solvent system. nih.govresearchgate.net

This table presents generalized findings for the silylation of hydroxyl groups, which are applicable to the synthesis of the target compound.

Utilization of Renewable and Non-Toxic Reagents

The selection of reagents is critical to the environmental impact of a synthetic pathway. Traditional silylation often involves silyl chlorides or triflates, which are energy-intensive to produce and generate stoichiometric amounts of acidic byproducts like HCl. mdpi.com

Alternative Silylating Agents: Hexamethyldisilazane (HMDS) represents a more atom-economical and cost-effective alternative to many common silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netwikipedia.org Its primary byproduct is ammonia, which is less hazardous than the strong acids generated from silyl halides.

Biocatalysis: A frontier in green chemistry is the use of enzymes to catalyze reactions. The enzyme Silicatein-α (Silα), derived from marine sponges, has been identified as a potential biocatalyst for forming silyl ethers. mdpi.comdntb.gov.uaresearchgate.netresearchgate.netmanchester.ac.uk This enzyme can catalyze the condensation of silanols with alcohols or phenols, releasing only water as a byproduct. mdpi.comresearchgate.net This approach circumvents the need for harsh reagents and rare-earth metal catalysts. mdpi.com Research has shown that Silicatein-α generally demonstrates a preference for silylating phenols over aliphatic alcohols, though conversions can be modest. mdpi.comdntb.gov.uaresearchgate.net The enzyme shows the highest activity in nonpolar solvents like n-octane. dntb.gov.ua While this technology is still developing, it offers a promising, sustainable pathway for future applications in organosiloxane chemistry. mdpi.comdntb.gov.uaresearchgate.net

Table 2: Comparison of Reagent Systems for Silylation

Reagent System Typical Byproduct Environmental Considerations
Silyl Chlorides (e.g., R₃SiCl) + Base Amine Salt (e.g., Et₃N·HCl) Generates stoichiometric salt waste; silyl chloride is corrosive. wikipedia.orgmdpi.com
Hexamethyldisilazane (HMDS) Ammonia (NH₃) Less hazardous byproduct compared to HCl; cost-effective. researchgate.netwikipedia.org
Silanol (B1196071) (R₃SiOH) + Biocatalyst (Silα) Water (H₂O) Benign byproduct; avoids harsh reagents and metals; renewable catalyst. mdpi.comresearchgate.net

This table compares common silylating reagent classes applicable to the synthesis of the target compound.

Atom Economy and E-Factor Considerations in Synthetic Pathways

Evaluating the efficiency of a chemical process requires looking beyond just the reaction yield. Green chemistry metrics like Atom Economy and the Environmental Factor (E-Factor) provide a more holistic assessment of a reaction's sustainability. numberanalytics.commdpi.comlibretexts.org

Atom Economy: Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. Silylation reactions using silyl halides (e.g., R₃SiCl) and a base like triethylamine (B128534) have inherently poor atom economy, as the base and the halide are eliminated as a salt byproduct. In contrast, a theoretical reaction using a silanol (R₃SiOH) that proceeds via dehydration would have a much higher atom economy, with only water being lost. The use of HMDS also offers a better atom economy than silyl halides, as a larger portion of the reagent's mass can be incorporated into the silyl ether products. wikipedia.org

E-Factor: The E-Factor, defined as the total mass of waste generated per mass of product, is a practical measure of the environmental impact of a process. libretexts.orgresearchgate.net For multi-step syntheses, such as those common in the pharmaceutical and fine chemical industries, E-factors can be very high, often ranging from 25 to over 100. libretexts.orgresearchgate.net This waste includes not only byproducts but also solvent losses, spent catalysts, and materials from purification.

For the synthesis of a silyl ether like this compound, the choice of pathway significantly affects the E-Factor. A traditional route using a silyl chloride, an amine base, and a chlorinated solvent, followed by aqueous work-up and chromatographic purification, would generate a high E-Factor. wikipedia.orgmdpi.com Conversely, a process utilizing a solvent-free reaction with a recyclable heterogeneous catalyst would drastically reduce the amount of waste generated, leading to a much lower and more favorable E-Factor. researchgate.netmdpi.com

Mechanistic Investigations of Benzenemethanol, 2 Hydroxy, Dtbs Formation and Transformation

Reaction Mechanism Elucidation for Silylation of 2-Hydroxybenzyl Alcohol

The formation of silyl (B83357) ethers, such as Benzenemethanol, 2-hydroxy, di-tert-butylsilyl ether (DTBS), is a fundamental transformation in organic synthesis, primarily used for the protection of hydroxyl groups. wikipedia.org The reaction involves the covalent bonding of a silicon atom to an alkoxy group. wikipedia.org The most common method for the silylation of alcohols is the Corey protocol, which utilizes a silyl chloride and an amine base, such as imidazole (B134444), in a solvent like dimethylformamide (DMF). wikipedia.org The use of silyl triflates with a hindered amine base like 2,6-lutidine is an alternative for more sterically hindered alcohols. wikipedia.org

The general mechanism for silylation involves the activation of the alcohol by a base to form an alkoxide, which then acts as a nucleophile, attacking the silicon atom of the silyl halide and displacing the halide to form the silyl ether. masterorganicchemistry.com This process is typically an SN2 reaction. masterorganicchemistry.com

Kinetic Studies of Benzenemethanol, 2-hydroxy, DTBS Formation

Kinetic studies on the silylation of alcohols have provided insights into the reaction rates and the factors that influence them. The rate of silylation is significantly affected by the steric hindrance of the alcohol, the nature of the silylating agent, and the reaction conditions. For instance, the kinetic resolution of racemic secondary benzylic alcohols has been achieved through enantioselective silylation, indicating that the reaction rates for the two enantiomers are different. nih.gov This difference in rates is exploited to selectively silylate one enantiomer over the other. nih.govnih.gov

The use of chiral catalysts, such as (-)-tetramisole and chiral guanidines, can influence the kinetics of silylation, leading to high selectivity factors. nih.govnih.gov The reaction rate is also dependent on the steric bulk of the silylating agent. For example, in copper-hydride-catalyzed silylations, Me2PhSiH was found to be sufficiently reactive, while more sterically hindered silanes like MePh2SiH and Ph3SiH resulted in significantly lower selectivity.

Transition State Analysis and Energy Profiles of Silyl Ether Formation

Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the transition states and energy profiles of silyl ether formation. The reaction is generally understood to proceed through a concerted, pericyclic transition state. wikipedia.org For the silylation of alcohols, the formation of the Si-O bond is considered the enantio-determining step in asymmetric syntheses. acs.org

Computational analyses have shown that the activation energy for the silyl transfer is a key factor in determining the reaction rate. researchgate.net For instance, in the ruthenium-catalyzed silylation of imines and ketones, the transfer of the silyl group to the heteroatom is the rate-determining step. researchgate.net The geometry of the transition state, influenced by steric and electronic factors, dictates the stereochemical outcome of the reaction.

Mechanistic Pathways of Di-tert-butylsilyl Ether Deprotection

The removal of the silyl protecting group, or desilylation, is as crucial as its installation. The stability of the silyl ether dictates the conditions required for its cleavage. Di-tert-butylsilyl (DTBS) ethers are a type of bulky silyl ether, and their deprotection often requires specific reagents.

Acid-Catalyzed Desilylation Mechanisms

Acid-catalyzed desilylation is a common method for removing silyl ethers. The mechanism generally involves the protonation of the ether oxygen, making the silyl group a better leaving group. libretexts.org A subsequent nucleophilic attack by a solvent molecule, such as water or an alcohol, on the silicon atom leads to the cleavage of the Si-O bond. libretexts.org

Various acidic reagents can be employed for this purpose. For example, a catalytic amount of acetyl chloride in dry methanol (B129727) can effectively deprotect tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS) ethers. organic-chemistry.org The in situ generation of dry hydrochloric acid is believed to be the active catalytic species. organic-chemistry.org Similarly, trimethylsilyl (B98337) bromide (TMSBr) in methanol has been shown to be an efficient and chemoselective reagent for the cleavage of alkyl silyl ethers. psu.edu The reaction is believed to proceed through the formation of a bromosilane (B8379080) and the alcohol.

The selectivity of acid-catalyzed desilylation is often dependent on the steric bulk of the silyl group. Less hindered silyl ethers are generally cleaved faster than more hindered ones. wikipedia.org This allows for the selective deprotection of different silyl ethers within the same molecule.

Fluoride-Mediated Desilylation Mechanisms

Fluoride (B91410) ions are exceptionally effective for the deprotection of silyl ethers due to the high strength of the silicon-fluorine (Si-F) bond that is formed. nih.gov The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate, which then breaks down to release the alcohol and a fluorosilane. nih.gov

A variety of fluoride sources are used, including tetrabutylammonium (B224687) fluoride (TBAF), potassium fluoride (KF), and hydrogen fluoride (HF) complexes. nih.govgelest.com TBAF in tetrahydrofuran (B95107) (THF) is a widely used reagent for the cleavage of most silyl ethers. gelest.com A combination of chlorotrimethylsilane (B32843) (TMSCl) and potassium fluoride dihydrate (KF·2H₂O) in acetonitrile (B52724) provides a mild and efficient method for desilylation. organic-chemistry.org In this system, KF·2H₂O acts as a fluoride source to generate hydrofluoric acid in situ, which, in the presence of TMSCl, facilitates the selective cleavage of TBS ethers. organic-chemistry.org

The reactivity in fluoride-mediated desilylation is influenced by electronic factors, with electron-poor silyl groups being cleaved faster than electron-rich ones. wikipedia.org This provides a basis for selective deprotection strategies.

Other Selective Deprotection Strategies and Associated Mechanisms

Beyond acid- and fluoride-based methods, several other strategies exist for the selective deprotection of silyl ethers. These methods often exploit the specific properties of the silyl group or the substrate.

Lewis Acid Catalysis : Lewis acids such as zinc tetrafluoroborate (B81430) and sodium tetrachloroaurate(III) dihydrate can catalyze the selective deprotection of silyl ethers. researchgate.net For instance, sodium tetrachloroaurate(III) dihydrate allows for the selective removal of aliphatic TBS ethers in the presence of aromatic TBS ethers. researchgate.net

Oxidative Cleavage : Oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of certain silyl ethers, particularly p-methoxybenzyl (PMB) ethers, through an oxidative mechanism. organic-chemistry.org

Base-Catalyzed Deprotection : Strong bases can also effect the cleavage of silyl ethers. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can selectively desilylate aryl silyl ethers in the presence of alkyl silyl ethers. organic-chemistry.org The mechanism likely involves the generation of an alkoxide that attacks the silicon atom.

Ultrasound-Assisted Deprotection : The use of ultrasound in conjunction with reagents like potassium fluoride on alumina (B75360) has been shown to selectively deprotect tert-butyldimethylsilyl ethers of phenols. epa.gov The ultrasound likely enhances the mass transfer and reactivity at the solid-liquid interface.

Stereochemical Aspects and Chiral Induction in Reactions Involving this compound

The stereochemical influence of a bulky ortho-substituent like a di-tert-butylsilyl (DTBS) group in 2-hydroxy-benzenemethanol derivatives is a topic of significant interest in asymmetric synthesis. While specific studies on the "DTBS" variant are not readily found, principles derived from analogous structures with other bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), offer valuable insights. The presence of such a group can profoundly impact the diastereoselectivity and enantioselectivity of reactions at or near the benzylic position.

Chelation control is a key principle in the stereoselective reactions of ortho-functionalized benzyl (B1604629) derivatives. In reactions involving nucleophilic additions to carbonyl groups adjacent to a chiral center bearing a benzyloxy group, the formation of a chelated intermediate can dictate the facial selectivity of the incoming nucleophile. For instance, the chelation-controlled asymmetric nucleophilic addition of a Grignard reagent to chiral α-benzyloxy ketones can lead to high diastereoselectivities, with the benzyl group acting as both a protecting group and a chiral auxiliary. researchgate.netelsevierpure.com While this example involves a chiral benzyl group itself, a similar chelation mechanism could be envisaged for a substrate like this compound, where the silyl ether oxygen and the benzylic alcohol could coordinate to a Lewis acidic reagent or metal, thereby creating a rigid cyclic transition state that directs incoming reagents.

The steric bulk of silyl ethers is a critical factor influencing stereochemical outcomes. In glycosylation reactions, the stereoselectivity can be surprisingly affected by remote silyl ether protecting groups. For example, a 3-O-silyl group can exert a more significant influence on the anomeric stereoselectivity than an adjacent 2-O-silyl ether, a phenomenon attributed to buttressing effects that alter the conformation of the molecule and the orientation of other substituents. nih.gov This suggests that the bulky DTBS group at the ortho position of a benzyl alcohol could similarly restrict conformational freedom and influence the stereochemical course of reactions at the benzylic carbinol center.

Furthermore, chiral benzyl groups themselves are employed as chiral auxiliaries to induce asymmetry in various transformations. researchgate.netelsevierpure.com This concept can be extended to reactions where a chiral catalyst or reagent interacts with a prochiral ortho-silylated benzyl alcohol derivative. The development of Pd/Cu co-catalyzed enantio- and diastereodivergent benzylic substitution reactions highlights the potential to construct stereocenters at the benzylic position with high control. nih.gov In such a system, the electronic and steric properties of the ortho-DTBS group would likely play a crucial role in modulating the reactivity and selectivity of the catalytic cycle.

The table below summarizes findings from related systems that can be extrapolated to understand the potential stereochemical behavior of this compound.

Reaction TypeKey FeatureStereochemical OutcomeRelevant Analogue/SystemCitation
Nucleophilic AdditionChelation ControlHigh diastereoselectivity (up to 96% de)Chiral α-benzyloxy ketones with Grignard reagents researchgate.netelsevierpure.com
GlycosylationRemote Silyl Group EffectAltered stereoselectivity due to steric buttressing3-O-tert-butyldimethylsilyl thiomannopyranosides nih.gov
Benzylic SubstitutionPd/Cu Dual CatalysisEnantio- and diastereodivergent synthesisBenzylic geminal dicarboxylates nih.gov
C-H InsertionRh(II) CatalysisModerate enantioselectivity (up to 75% ee)N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide researchgate.net

While direct experimental data for "this compound" is absent, these examples strongly suggest that the compound would be a valuable substrate or intermediate in stereoselective synthesis. The bulky ortho-silyl ether could serve as a powerful stereodirecting group, influencing the outcome of reactions through steric hindrance and by participating in chelation-controlled transition states. Future research into the synthesis and reactivity of this specific compound would be necessary to fully elucidate its stereochemical potential.

Advanced Spectroscopic and Structural Elucidation of Benzenemethanol, 2 Hydroxy, Dtbs

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For 2-((di-tert-butylsilyloxy)methyl)phenol, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.

Predicted ¹H and ¹³C NMR Data

The introduction of the di-tert-butylsilyl group significantly influences the chemical shifts of the nearby protons and carbons compared to the parent salicyl alcohol. The bulky and electron-donating nature of the silyl (B83357) ether would shield the aromatic ring, causing upfield shifts, particularly for the ortho and para protons.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic H (4 positions)6.8 - 7.4118 - 130
C-O-Si (Aromatic)-~155
C-CH₂OH (Aromatic)-~128
-CH₂-~4.7~64
-OHVariable (broad singlet)-
Si-C(CH₃)₃-~20
Si-C(CH₃)₃~1.1 (singlet, 18H)~27

Note: Predicted values are based on analogous structures and are typically recorded in CDCl₃.

Two-dimensional NMR experiments are essential for unambiguously assigning the predicted signals and mapping out the molecular framework.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For the aromatic system, it would show correlations between the neighboring protons on the benzene (B151609) ring, helping to assign their specific positions. A correlation between the -CH₂- protons and the hydroxyl proton might also be observable under specific conditions (e.g., in dry DMSO-d₆). rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals of the aromatic ring and the methylene (B1212753) group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps in piecing together the molecular puzzle. Key expected correlations would include:

The protons of the methylene group (-CH₂-) to the aromatic carbons C1, C2, and C6.

The protons of the tert-butyl groups to the quaternary carbon of the tert-butyl group and the silicon atom (if observed).

The aromatic protons to neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is invaluable for conformational analysis. A key application for this molecule would be to observe correlations between the protons of the bulky tert-butyl groups and the aromatic and methylene protons. This would reveal the preferred rotational conformation around the C-O-Si and C-C bonds.

While solution-state NMR provides data on the average conformation of a molecule, solid-state NMR can distinguish between different crystalline forms (polymorphs) or between crystalline and amorphous states. By analyzing the ¹³C and ²⁹Si chemical shifts and their anisotropies in the solid state, one could characterize the packing and conformation of Benzenemethanol, 2-hydroxy-, DTBS in its solid form. This is particularly relevant for compounds with bulky, flexible groups like the di-tert-butylsilyl ether.

For a more quantitative analysis of the internuclear distances and molecular dynamics, advanced NOE and ROE experiments can be employed. These studies would allow for a more precise determination of the solution-state conformation by measuring the build-up rates of the NOE/ROE signals between specific protons. For instance, the distance between the tert-butyl protons and the ortho-protons of the benzene ring could be accurately estimated, providing insights into the steric hindrance and conformational preferences imposed by the bulky silyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy provides a characteristic fingerprint of a molecule's functional groups.

The most significant change in the IR and Raman spectra upon silylation of salicyl alcohol would be the disappearance of the broad absorption band corresponding to the phenolic O-H stretching vibration (typically around 3200-3400 cm⁻¹). The spectrum would still feature a broad band for the alcoholic O-H stretch. nih.gov New, characteristic bands for the silyl ether group would appear.

Vibrational Mode Expected IR/Raman Frequency (cm⁻¹) Notes
O-H Stretch (Alcohol)~3300-3500 (broad)Present in both IR and Raman.
C-H Stretch (Aromatic)~3000-3100Typically weak to medium intensity.
C-H Stretch (Aliphatic)~2850-3000Strong bands from the tert-butyl and methylene groups.
C=C Stretch (Aromatic)~1450-1600Multiple bands characteristic of the benzene ring.
O-H Bend (Alcohol)~1330-1420In-plane bending of the alcohol O-H. nih.gov
C-O Stretch (Alcohol)~1000-1080Strong band in the IR spectrum. nih.gov
Si-O-C Stretch~950-1100A strong, characteristic band for the silyl ether linkage.
Si-C Stretch~650-850Bands associated with the silicon-carbon bonds.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule, such as the Si-C symmetric stretches and the breathing modes of the aromatic ring, which might be weak in the IR spectrum. theaic.org

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition. The fragmentation pattern in the mass spectrum offers further structural confirmation.

For 2-((di-tert-butylsilyloxy)methyl)phenol, the electron ionization (EI) mass spectrum is expected to be dominated by fragmentations related to the bulky and labile silyl group.

Proposed Fragmentation Pathways:

Loss of a tert-butyl radical: This is a very common fragmentation for compounds containing a tert-butylsilyl group, leading to a stable [M - 57]⁺ ion. This peak is often the base peak in the spectrum.

Formation of a tropylium-like ion: Cleavage of the C-O bond of the silyl ether could lead to a fragment corresponding to a hydroxymethyl-substituted tropylium (B1234903) ion.

Loss of the hydroxymethyl group: Cleavage of the benzyl (B1604629) C-C bond could result in the loss of a CH₂OH radical.

Rearrangement and subsequent fragmentation: Silyl groups are known to undergo rearrangements, which could lead to more complex fragmentation patterns.

Predicted High-Resolution Mass Spectrometry Fragments:

m/z (calculated) Possible Formula Description of Fragment
[M]+C₁₅H₂₆O₂SiMolecular Ion
[M - 15]+C₁₄H₂₃O₂SiLoss of a methyl radical (less common)
[M - 57]+C₁₁H₁₇O₂SiLoss of a tert-butyl radical
[M - CH₂OH]+C₁₄H₂₃OSiLoss of the hydroxymethyl radical
107C₇H₇OHydroxytropylium ion
77C₆H₅Phenyl cation

Isotopic labeling, for example, by using deuterium-labeled methanol (B129727) to exchange the alcoholic proton for a deuteron, could be used to confirm the presence and location of the hydroxyl group and to trace its fate during fragmentation.

X-ray Crystallography and Single Crystal Structure Analysis

Should a suitable single crystal of Benzenemethanol, 2-hydroxy-, DTBS be obtained, X-ray crystallography would provide the definitive, unambiguous structure of the molecule in the solid state. This technique would yield precise data on:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule, including the Si-O and Si-C bond lengths.

Torsional angles: Defining the exact conformation of the molecule in the crystal lattice, including the orientation of the di-tert-butylsilyl group relative to the benzene ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal, including any hydrogen bonding involving the primary alcohol group, which would dictate the supramolecular architecture.

As of the current literature survey, no public single crystal structure of this specific compound is available. Such a study would be a valuable contribution to the structural chemistry of silyl-protected phenols.

Elucidation of Molecular Conformation and Torsion Angles

In the parent compound, 2-hydroxybenzyl alcohol, an intramolecular hydrogen bond is often observed between the phenolic hydroxyl group and the oxygen of the hydroxymethyl group. researchgate.net This interaction creates a pseudo-six-membered ring, which planarizes a portion of the molecule. However, upon silylation to form the DTBS ether, this specific intramolecular hydrogen bond is no longer possible.

The conformation will therefore be a balance between steric hindrance from the bulky di-tert-butyl groups on the silicon atom and electronic effects. The torsion angle of the C(aryl)-C(methylene)-O-Si linkage will be a key determinant of the molecular shape. It is anticipated that the bulky DTBS group will orient itself to minimize steric clashes with the phenolic hydroxyl group and the aromatic ring.

For a related compound, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, crystallographic studies have revealed specific bond angles and lengths that provide insight into the expected geometry. researchgate.net For instance, the C-C-O angle for the phenolic hydroxy group is approximately 119.21°, while the angle within the pendant alcohol is about 111.99°. researchgate.net Similar values would be expected for the corresponding atoms in Benzenemethanol, 2-hydroxy, DTBS.

Table 1: Expected Torsion Angles in this compound

Torsion AngleDescriptionExpected Value (degrees)Rationale
C2-C1-C(methylene)-ODefines the orientation of the silyloxymethyl group relative to the ringLikely non-planarSteric hindrance from the DTBS group and the phenolic -OH will prevent a fully planar conformation.
C1-C(methylene)-O-SiDefines the orientation of the silyl groupVariableRotation around this bond will be influenced by crystal packing forces and weak intermolecular interactions.
H-O(phenolic)...O(ether)Potential for weak intramolecular interactionN/AThe silylation removes the primary hydrogen bond donor, but weak C-H...O interactions might occur.

Analysis of Intermolecular Interactions and Crystal Packing Arrangements

The crystal packing of this compound will be governed by a combination of hydrogen bonding involving the remaining phenolic hydroxyl group and van der Waals interactions, particularly from the bulky tert-butyl groups.

The phenolic -OH group is a potent hydrogen bond donor and can form intermolecular O-H···O bonds with acceptor groups on neighboring molecules. In the crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, for example, O—H⋯O hydrogen bonds connect molecules to form chains. researchgate.net A similar motif is plausible for this compound, where the phenolic hydroxyl of one molecule interacts with the ether oxygen of the silyloxymethyl group of an adjacent molecule.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorSignificance
Hydrogen BondingPhenolic -OHEther Oxygen (on neighboring molecule)Primary directional force determining crystal packing.
Phenolic -OHPhenolic -OH (on neighboring molecule)Possible, leading to different packing motifs.
van der Waals Interactionstert-butyl groups, aromatic ringtert-butyl groups, aromatic ring (on neighboring molecules)Significant contribution to lattice energy due to large surface area.
π-π StackingAromatic ringsAromatic rings (on neighboring molecules)Possible, depending on the relative orientation of the molecules in the crystal.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

This compound is an achiral molecule. It does not possess any stereogenic centers, and it has a plane of symmetry that bisects the aromatic ring and the silyloxymethyl group (assuming free rotation). Therefore, it will not exhibit optical activity.

Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) are not applicable for the analysis of enantiomeric purity or the determination of absolute configuration for this compound. CD spectroscopy is a powerful tool for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. Since this compound is achiral, it will not have a CD spectrum.

Should a chiral center be introduced into the molecule, for instance, by substitution on the benzylic carbon or through the use of a chiral silyl group, then the resulting enantiomers or diastereomers would be distinguishable by CD spectroscopy.

Computational and Theoretical Chemistry Studies of Benzenemethanol, 2 Hydroxy, Dtbs

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to elucidating the electronic characteristics of "Benzenemethanol, 2-hydroxy, DTBS," which in turn govern its reactivity. These methods solve the Schrödinger equation for the molecule to provide detailed information about its orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For "this compound," the FMO analysis would likely reveal that the HOMO is primarily localized on the phenolic ring, particularly on the oxygen atom of the hydroxyl group and the aromatic pi system. This is due to the electron-donating nature of the hydroxyl group. The bulky di-tert-butyl (DTBS) groups, being sterically hindering, would influence the shape and accessibility of these orbitals. The LUMO, on the other hand, would be expected to be distributed over the aromatic ring and the benzylic alcohol moiety.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Highest Occupied Molecular Orbital
LUMO-1.2Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.6Energy difference between HOMO and LUMO

Note: The values in this table are illustrative and represent typical ranges for similar phenolic compounds.

The charge distribution within "this compound" is uneven due to the presence of electronegative oxygen atoms in the hydroxyl and alcohol groups. Quantum mechanical calculations can quantify this charge distribution, providing partial atomic charges for each atom in the molecule.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org In an ESP map, regions of negative potential, which are susceptible to electrophilic attack, are typically colored red, while regions of positive potential, prone to nucleophilic attack, are colored blue. youtube.com Neutral regions are generally green or yellow. youtube.com

For "this compound," the ESP map would show a region of high negative potential (red) around the phenolic oxygen atom, indicating its nucleophilic character. The hydrogen atom of the phenolic hydroxyl group would exhibit a positive potential (blue), highlighting its acidic nature. The benzylic alcohol group would also show a negative potential around its oxygen and a positive potential on its hydroxyl hydrogen. The bulky tert-butyl groups would present largely neutral (green) surfaces.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium to large-sized molecules like "this compound". nih.gov It is particularly useful for optimizing molecular geometries and calculating the energetic profiles of chemical reactions.

The presence of rotatable bonds in "this compound," such as the C-C bond connecting the hydroxymethyl group to the ring and the C-O bonds of the hydroxyl and alcohol groups, allows for the existence of multiple conformers. DFT calculations can be used to perform a systematic conformational analysis to identify the most stable conformers and their relative energies. nih.gov

This analysis would involve rotating the key dihedral angles in a stepwise manner and performing a geometry optimization at each step to find the local energy minima. The results would likely show that the most stable conformer is one that minimizes steric hindrance between the bulky tert-butyl groups, the phenolic hydroxyl group, and the benzylic alcohol group. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the oxygen of the benzylic alcohol may also play a significant role in stabilizing certain conformations.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (°)*Relative Energy (kcal/mol)
100.0 (Global Minimum)
2601.5
31203.2
41802.1

Note: Dihedral angle refers to the rotation around the C(ring)-C(benzylic) bond. The values are illustrative.

DFT is a powerful tool for investigating the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. unipa.it For "this compound," a key transformation of interest would be the oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid. mdpi.com

By mapping the potential energy surface for such a reaction, DFT calculations can determine the activation energy barrier, which is the energy required to reach the transition state. acs.org A lower activation barrier indicates a faster reaction rate. These calculations can also provide insights into the reaction mechanism, for instance, whether it proceeds via a concerted or a stepwise pathway. researchgate.net The influence of the ortho-hydroxyl and di-tert-butyl groups on the reaction energetics can be systematically studied. acs.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum mechanical methods provide detailed electronic information, they are computationally expensive for simulating the dynamic behavior of a molecule over time, especially in the presence of solvent molecules. Molecular Dynamics (MD) simulations, which are based on classical mechanics, are well-suited for this purpose.

MD simulations of "this compound" would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time.

These simulations can provide valuable insights into the conformational flexibility of the molecule in a realistic environment, showing how it samples different conformations and the timescales of these motions. Furthermore, MD simulations can elucidate the nature of solute-solvent interactions, such as hydrogen bonding between the hydroxyl groups of the molecule and the solvent. The simulations can also be used to calculate thermodynamic properties like the free energy of solvation, which is crucial for understanding its solubility and partitioning behavior.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis spectra) via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. These predictive methods are crucial for structural elucidation and understanding the molecule's electronic and vibrational characteristics.

NMR Chemical Shift Prediction:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital computational task for verifying chemical structures. For this compound, Density Functional Theory (DFT) is a commonly employed method. nih.gov Calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors. By referencing these values to a standard, such as tetramethylsilane (TMS), theoretical chemical shifts can be obtained. The accuracy of these predictions is sensitive to the choice of functional and basis set. For phenolic compounds, functionals like B3LYP with a basis set such as 6-311+G(2d,p) are often used to achieve a good balance between accuracy and computational cost. Recent advancements in machine learning have also introduced highly accurate prediction models, which can sometimes outperform traditional DFT methods in speed and precision for certain classes of molecules. nih.govdoaj.org

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using DFT.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2115 - 130
CH₂ (Benzylic)4.565
OH (Phenolic)5.3-
C (Aromatic, C-OH)-155
C (Aromatic, C-CH₂OH)-140
C (Aromatic, C-tert-butyl)-145
C (tert-butyl, quaternary)-35
CH₃ (tert-butyl)1.430

Vibrational Frequencies Prediction:

Computational methods, particularly DFT, can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov After geometry optimization, a frequency calculation is performed to find the normal modes of vibration. The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Key predicted vibrational frequencies for this compound are presented in the table below.

Vibrational ModePredicted Harmonic Frequency (cm⁻¹)Predicted Scaled Frequency (cm⁻¹)
O-H stretch (phenolic)36503450
C-H stretch (aromatic)3100 - 30003050 - 2950
C-H stretch (aliphatic)2980 - 28702930 - 2820
C=C stretch (aromatic)1600 - 14501580 - 1430
C-O stretch (phenolic)12501230
O-H bend (phenolic)12001180

UV-Vis Spectra Prediction:

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra, such as UV-Vis spectra. researchgate.netmdpi.commdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption. The choice of functional and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are critical for obtaining accurate predictions. mdpi.comnih.gov

A summary of hypothetical TD-DFT predicted UV-Vis absorption for this compound in a common solvent like methanol (B129727) is shown below.

Electronic TransitionPredicted λmax (nm)Oscillator Strength (f)
π → π2750.15
n → π3100.02

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models can be developed to predict various properties without the need for extensive experimental measurements.

A QSPR model is typically represented by an equation of the form:

Property = f(Descriptor₁, Descriptor₂, ..., Descriptorₙ)

The development of a QSPR model involves several key steps:

Dataset Curation: A dataset of molecules with known experimental values for the property of interest is compiled. This dataset should include molecules structurally similar to this compound.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical: Calculated using computational chemistry methods (e.g., HOMO/LUMO energies, dipole moment, partial charges). nih.gov

Constitutional: Based on the molecular formula (e.g., molecular weight, atom counts).

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to select the most relevant descriptors and build the predictive model. The model's predictive power is then rigorously validated using internal and external validation techniques.

For a property like the antioxidant activity of phenolic compounds similar to this compound, a hypothetical QSPR model might look like this:

Antioxidant Activity = 0.85 * (HOMO Energy) - 0.12 * (Molecular Volume) + 2.5 * (LogP) + 5.7

In this hypothetical equation, a higher HOMO (Highest Occupied Molecular Orbital) energy, a smaller molecular volume, and a higher lipophilicity (LogP) are predicted to contribute to greater antioxidant activity.

The table below illustrates the types of molecular descriptors that would be calculated for this compound to be used in a QSPR model.

Descriptor TypeDescriptor NameHypothetical Value
Quantum ChemicalHOMO Energy-5.8 eV
Quantum ChemicalLUMO Energy-1.2 eV
GeometricalMolecular Surface Area250 Ų
GeometricalMolecular Volume300 ų
TopologicalWiener Index850
ConstitutionalMolecular Weight236.37 g/mol

By leveraging such QSPR models, it is possible to predict the properties of new, unsynthesized derivatives of this compound, thereby guiding further research and development in a more efficient manner.

Reactivity Profiles and Reaction Pathways of Benzenemethanol, 2 Hydroxy, Dtbs

Reactions Involving the Protected Hydroxyl Group (Beyond Simple Deprotection)

The TBDMS ether protecting the benzylic alcohol is generally stable under a variety of reaction conditions, yet it can participate in reactions beyond simple deprotection.

Silyl (B83357) Migration Phenomena and Isomerization Pathways

One of the notable reactions involving the silyl ether in 2-(tert-butyldimethylsilyloxymethyl)phenol is the potential for intramolecular silyl group migration. This phenomenon, often referred to as a Brook-type rearrangement, involves the migration of the silyl group from the benzylic oxygen to the phenolic oxygen. researchgate.netstackexchange.com This researchgate.netstackexchange.com-anionic rearrangement is typically base-catalyzed, where deprotonation of the phenolic hydroxyl group initiates the migration.

The equilibrium of this rearrangement is influenced by several factors, including the nature of the base, the solvent, and the relative stability of the resulting anionic species. stackexchange.com The formation of the more stable phenoxide anion can drive the migration. This isomerization pathway can be a crucial consideration in synthetic planning, as it can lead to the formation of an isomeric product, 2-(hydroxymethyl)phenoxy(tert-butyl)dimethylsilane.

Table 1: Factors Influencing Silyl Migration in Analogous Systems

FactorInfluence on Silyl Migration
Base Strength Stronger bases favor the formation of the phenoxide, promoting migration.
Solvent Polarity Polar aprotic solvents can stabilize the resulting anions, influencing the equilibrium.
Counterion The nature of the counterion associated with the base can affect the ion pair and migration.
Temperature Higher temperatures can provide the necessary activation energy for the rearrangement.

This table is based on general principles of Brook rearrangements in related ortho-hydroxybenzyl silyl ether systems.

Reactivity of the Silyl Ether in Organometallic and Catalytic Reactions

While the TBDMS group is primarily a protecting group, the benzylic silyl ether linkage can exhibit reactivity in certain organometallic and catalytic reactions. For instance, in palladium-catalyzed cross-coupling reactions, the C-O bond of benzylic ethers can sometimes be activated, although this is less common than the activation of C-O bonds in aryl ethers. nih.govnih.gov

More relevant is the directing group ability of the ether oxygen in certain C-H activation reactions on the aromatic ring, although the phenolic hydroxyl group often plays a more dominant role in directing these transformations.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in 2-(tert-butyldimethylsilyloxymethyl)phenol, participating in various derivatization and coordination reactions.

Derivatization Strategies for the Phenolic Hydroxyl

The phenolic hydroxyl group can be selectively functionalized in the presence of the protected benzylic alcohol. Common derivatization strategies include O-alkylation and O-acylation. mdpi.com The choice of reagents and reaction conditions determines the outcome.

O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) leads to the formation of the corresponding aryl ether. The bulky TBDMS group on the adjacent benzylic position can sterically influence the approach of the alkylating agent.

O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding phenyl ester. This reaction is typically fast and efficient.

Table 2: Representative Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentProduct Type
O-AlkylationMethyl iodide (CH₃I), K₂CO₃2-(tert-Butyldimethylsilyloxymethyl)-1-methoxybenzene
O-AcylationAcetyl chloride (CH₃COCl), Pyridine2-(tert-Butyldimethylsilyloxymethyl)phenyl acetate

This table illustrates common derivatization reactions applicable to the phenolic hydroxyl group.

Chelation Effects with Metal Centers and Complex Formation

The ortho-disposed phenolic hydroxyl and benzylic ether functionalities can act as a bidentate ligand, chelating to various metal centers. The phenolic oxygen, upon deprotonation, becomes a hard donor, while the ether oxygen acts as a softer donor. This chelation can be crucial in directing further reactions or in the formation of stable metal complexes. youtube.com

The formation of such complexes can influence the reactivity of the molecule, for example, by altering the electron density of the aromatic ring or by bringing a metal catalyst into proximity for subsequent transformations. The coordination chemistry of related 2-(hydroxymethyl)phenol ligands has been explored with a variety of transition metals.

Aromatic Ring Functionalization Reactions

The aromatic ring of 2-(tert-butyldimethylsilyloxymethyl)phenol is activated towards electrophilic substitution due to the electron-donating nature of the phenolic hydroxyl group. nih.gov The substituents already present on the ring direct the position of incoming electrophiles.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are expected to occur primarily at the positions ortho and para to the strongly activating hydroxyl group. Given that the para position is unsubstituted in the parent molecule, this is a likely site for substitution.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom onto the aromatic ring.

Nitration: Treatment with nitric acid can lead to the introduction of a nitro group.

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring can be achieved using appropriate reagents and a Lewis acid catalyst. stackexchange.com However, the phenolic hydroxyl group can coordinate with the Lewis acid, potentially deactivating the ring or leading to side reactions. stackexchange.com

Furthermore, directed ortho-metalation provides a powerful strategy for the functionalization of the aromatic ring. mdpi.com The phenolic hydroxyl group, after deprotonation to the corresponding phenoxide, can direct lithiation to the ortho position. Subsequent reaction with an electrophile allows for the introduction of a wide range of functional groups at the C6 position. The bulky TBDMS-protected hydroxymethyl group at the C2 position would likely sterically hinder substitution at the adjacent C3 position, favoring functionalization at the C4 and C6 positions.

Table 3: Predicted Regioselectivity of Aromatic Ring Functionalization

Reaction TypeExpected Major Product(s)Directing Influence
Electrophilic Substitution4-Substituted and/or 6-substituted derivativesPhenolic hydroxyl group (ortho, para-directing)
Directed ortho-Metalation6-Substituted derivativePhenoxide group (ortho-directing)

This table provides a predicted regiochemical outcome for the functionalization of the aromatic ring based on established principles of organic chemistry.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

The silyloxy group (O-SiR₃) is known to be a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the oxygen atom, which can be donated into the aromatic π-system, thereby increasing the electron density of the ring and stabilizing the arenium ion intermediate. The bulky di-tert-butylsilyl (DTBS) group, however, introduces significant steric hindrance, which can modulate the inherent ortho-, para-directing nature of the silyloxy group.

In the case of 2-((di-tert-butylsilyl)oxy)benzyl alcohol, the position ortho to the silyloxy group (the 6-position) is sterically encumbered by the adjacent benzylic alcohol and the large DTBS group itself. Consequently, electrophilic attack is sterically hindered at this position. The position para to the silyloxy group (the 4-position) is electronically activated and relatively unhindered, making it the most probable site for substitution. The other ortho position (the 2-position) is already substituted. The meta positions (3 and 5) are less electronically favored. Therefore, electrophilic aromatic substitution reactions on this substrate are expected to exhibit high regioselectivity for the para position.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. Subsequent deprotonation restores the aromaticity. For 2-((di-tert-butylsilyl)oxy)benzyl alcohol, attack at the para-position leads to a more stabilized arenium ion compared to meta-attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-((di-tert-butylsilyl)oxy)benzyl alcohol

Electrophilic ReagentExpected Major ProductPredicted Regioselectivity
Br₂/FeBr₃4-Bromo-2-((di-tert-butylsilyl)oxy)benzyl alcoholHigh (para)
HNO₃/H₂SO₄4-Nitro-2-((di-tert-butylsilyl)oxy)benzyl alcoholHigh (para)
SO₃/H₂SO₄4-(Hydroxymethyl)-3-((di-tert-butylsilyl)oxy)benzenesulfonic acidHigh (para)
R-Cl/AlCl₃ (Friedel-Crafts)4-Alkyl-2-((di-tert-butylsilyl)oxy)benzyl alcoholHigh (para)

Directed Ortho-Metalation and Cross-Coupling Reactions at Aromatic Positions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. stackexchange.comwikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles. stackexchange.comwikipedia.org

For 2-((di-tert-butylsilyl)oxy)benzyl alcohol, both the silyloxy group and the benzylic alcohol moiety can potentially act as directing groups. The oxygen atom of the silyloxy group can coordinate to the lithium of the organolithium base, directing deprotonation to the adjacent 3-position. Simultaneously, the oxygen of the benzylic alcohol can also direct lithiation to the same position. This cooperative effect is expected to lead to highly efficient and regioselective metalation at the 3-position. The bulky DTBS group may also sterically favor deprotonation at the less hindered 3-position over the 6-position.

The general pathway involves the coordination of the organolithium reagent (e.g., n-butyllithium) to the oxygen atoms of the substrate, followed by abstraction of the proton at the 3-position to form a stable aryllithium intermediate. This intermediate can then participate in various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, after transmetalation, or be trapped by a range of electrophiles.

Table 2: Examples of Directed Ortho-Metalation and Subsequent Functionalization

Reagent SequenceIntermediateFinal Product
1. n-BuLi, THF, -78 °C; 2. (CH₃)₃SiCl3-Lithio-2-((di-tert-butylsilyl)oxy)benzyl alcohol2-((Di-tert-butylsilyl)oxy)-3-(trimethylsilyl)benzyl alcohol
1. n-BuLi, THF, -78 °C; 2. I₂3-Lithio-2-((di-tert-butylsilyl)oxy)benzyl alcohol2-((Di-tert-butylsilyl)oxy)-3-iodobenzyl alcohol
1. n-BuLi, THF, -78 °C; 2. B(OMe)₃; 3. H₂O₂3-Lithio-2-((di-tert-butylsilyl)oxy)benzyl alcohol2-((Di-tert-butylsilyl)oxy)-3-hydroxybenzyl alcohol

Tandem Reactions and Cascade Processes Involving Benzenemethanol, 2-hydroxy, DTBS

The unique arrangement of functional groups in 2-((di-tert-butylsilyl)oxy)benzyl alcohol makes it an ideal substrate for initiating tandem or cascade reactions. These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

One potential cascade sequence involves the oxidation of the benzylic alcohol to the corresponding aldehyde, followed by an intramolecular reaction. For instance, oxidation of 2-((di-tert-butylsilyl)oxy)benzyl alcohol would yield 2-((di-tert-butylsilyl)oxy)benzaldehyde. This aldehyde can then undergo a tandem Knoevenagel condensation/oxa-Michael addition. mdpi.com In this process, the aldehyde first reacts with a suitable active methylene (B1212753) compound in a Knoevenagel condensation. The resulting intermediate can then undergo an intramolecular oxa-Michael addition, where the phenolic oxygen, after deprotection of the silyl group, attacks the newly formed α,β-unsaturated system to form a heterocyclic ring.

Another possibility involves the in-situ generation of an ortho-quinone methide (o-QM). Deprotonation of the benzylic alcohol followed by elimination of the silyloxy group could potentially generate a transient o-QM. This highly reactive intermediate can then participate in a variety of cycloaddition or Michael addition reactions with suitable dienophiles or nucleophiles, leading to the rapid construction of complex molecular architectures.

Role as a Precursor in Advanced Heterocyclic Synthesis

This compound, and its derivatives are valuable precursors for the synthesis of a variety of advanced heterocyclic structures, particularly those containing oxygen.

Synthesis of Benzofurans:

Derivatives of 2-((di-tert-butylsilyl)oxy)benzyl alcohol can be employed in the synthesis of benzofurans. For example, after conversion of the benzylic alcohol to a suitable leaving group, an intramolecular Williamson ether synthesis can be envisioned. A more versatile approach involves the palladium-catalyzed coupling of a 2-halophenol derivative with a terminal alkyne (Sonogashira coupling), followed by cyclization. In this context, ortho-lithiation of 2-((di-tert-butylsilyl)oxy)benzyl alcohol followed by iodination would provide a key intermediate for such transformations.

Synthesis of Chromenes and Chromanes:

The oxidized form of the title compound, 2-((di-tert-butylsilyl)oxy)benzaldehyde, is a key starting material for the synthesis of chromenes and chromanes. The reaction of this aldehyde with various nucleophiles can initiate cascade reactions leading to these heterocyclic systems. For example, a tandem oxo-Michael addition/intramolecular aldol (B89426) condensation sequence with an enolate would lead to the formation of a chromane (B1220400) skeleton. Alternatively, reaction with α,β-unsaturated compounds can also lead to chromene derivatives through a series of condensation and cyclization steps. organic-chemistry.org The DTBS protecting group can be strategically removed during the reaction sequence to allow the phenolic oxygen to participate in the cyclization.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic introduction and removal of the di-tert-butylsilyl (DTBS) protecting group on 2-hydroxybenzyl alcohol, also known as salicyl alcohol, is a critical step in the synthesis of complex molecules. The DTBS group's bulkiness and stability under various reaction conditions make it an invaluable tool for chemists.

Applications in Asymmetric Synthesis and Chiral Pool Strategies

In the realm of asymmetric synthesis, the generation of chiral molecules with high enantiomeric purity is paramount. While direct applications of DTBS-protected 2-hydroxybenzyl alcohol in asymmetric catalysis are not extensively documented, the principles of using bulky silyl (B83357) ethers in stereoselective reactions are well-established. The steric hindrance provided by the DTBS group can influence the stereochemical outcome of a reaction by directing incoming reagents to a specific face of the molecule. nih.gov This is a common strategy in carbohydrate chemistry, where bulky silyl ethers like DTBS are used to shield one face of a sugar ring, thereby forcing glycosylation to occur with high stereoselectivity at a specific position. nih.gov For instance, DTBS-protected galactosyl donors have been shown to favor the formation of α-glycosides by shielding the β-face of the oxocarbenium ion intermediate. nih.gov

This principle can be extended to chiral pool synthesis, where a readily available chiral molecule is used as a starting material. While 2-hydroxybenzyl alcohol itself is achiral, its derivatives can be employed in syntheses starting from chiral precursors. The DTBS protecting group can be crucial in these multi-step syntheses to prevent unwanted side reactions at the hydroxyl groups while other parts of the molecule are being modified. The selective protection of diols and polyols is a key challenge, and methods for catalytic enantioselective mono-silylation have been developed, although they often require high catalyst loadings and long reaction times. nih.gov The development of more efficient methods, potentially involving co-catalysts, could enhance the utility of silyl-protected intermediates like DTBS-protected 2-hydroxybenzyl alcohol in complex chiral syntheses. nih.gov

Strategic Utilization in Total Synthesis of Natural Products and Bioactive Molecule Scaffolds

The total synthesis of complex natural products often requires a meticulous strategy of protecting and deprotecting various functional groups. Silyl ethers, including those with bulky substituents like DTBS, are frequently employed due to their stability and the mild conditions under which they can be cleaved, typically using fluoride (B91410) reagents. nih.gov

In the synthesis of complex molecules, a DTBS-protected 2-hydroxybenzyl alcohol moiety could serve as a key building block. For example, in the synthesis of a complex molecule, the two hydroxyl groups of 2-hydroxybenzyl alcohol can be protected with a single di-tert-butylsilylene group to form a cyclic silyl ether. This strategy has been successfully used for substituted salicylic (B10762653) acids, where the di-tert-butylsilylene group protects both the carboxylic acid and the phenolic hydroxyl group. researchgate.net This allows for selective reactions to be carried out on other parts of the molecule without affecting these acidic protons. The DTBS group can later be removed under specific conditions to reveal the original functional groups.

The stability of the DTBS group allows it to withstand a variety of reaction conditions that might be necessary to build up the carbon skeleton of a natural product. Its subsequent removal at a late stage of the synthesis is a key advantage. While specific examples detailing the use of DTBS-protected 2-hydroxybenzyl alcohol in the total synthesis of a named natural product are not prevalent in the literature, the strategic use of bulky silyl ethers on similar phenolic and alcoholic moieties is a cornerstone of modern synthetic organic chemistry. nih.gov

Applications in Polymer Chemistry and Materials Science

The unique properties of the DTBS-protected 2-hydroxybenzyl alcohol also lend themselves to applications in the burgeoning fields of polymer chemistry and materials science. The ability to control the introduction and removal of the protecting group allows for the synthesis of polymers with specialized architectures and functions.

Monomer Synthesis for Specialized Polymeric Architectures

The hydroxyl groups of 2-hydroxybenzyl alcohol can be functionalized to create polymerizable monomers. For instance, the alcoholic hydroxyl group can be esterified with methacrylic acid to form 2-hydroxybenzyl methacrylate (B99206). This monomer can then be polymerized. A study on the copolymerization of a similar monomer, 4-hydroxybenzyl methacrylate, with acrylamide (B121943) has been reported. vot.pl

In a similar vein, a DTBS-protected 2-hydroxybenzyl alcohol could be converted into a methacrylate monomer. The bulky DTBS group would likely influence the polymerization kinetics and the properties of the resulting polymer. For example, the reversible addition-fragmentation chain transfer (RAFT) polymerization of tert-butyldimethylsilyl methacrylate has been studied, demonstrating that silyl-protected monomers can be polymerized in a controlled manner. mdpi.com The resulting polymer, poly(tert-butyldimethylsilyl methacrylate), can be subsequently deprotected to yield poly(methacrylic acid). A similar strategy with a DTBS-protected monomer would yield polymers with pendant phenolic and alcoholic hydroxyl groups after deprotection, which could be useful for a variety of applications, such as in the formation of biocompatible and pH-responsive amphiphilic copolymers. google.com

Poly(silyl ether)s (PSEs) represent another class of polymers where silyl ethers form the backbone of the polymer chain. mdpi.com These polymers are of interest due to their hydrolytic degradability. While typically formed from diols and dihydrosilanes, the concept of incorporating silyl ether linkages into polymers to impart specific properties is highly relevant. mdpi.com

Precursors for Functional Materials (e.g., advanced coatings, smart sensors, optoelectronic materials)

The phenolic and alcoholic hydroxyl groups of 2-hydroxybenzyl alcohol make it an attractive precursor for functional materials. Once deprotected, these groups can participate in hydrogen bonding, act as cross-linking sites, or be further functionalized.

Advanced Coatings: Silyl-protected phenols are valuable precursors for coatings. The silyl group can enhance solubility in organic solvents for processing and can be removed after application to create a durable, cross-linked film. Polyurethane coatings, for instance, are widely used, and research into recyclable or degradable versions is ongoing. nih.gov The incorporation of cleavable silyl ether linkages could be a strategy to achieve this.

Smart Sensors: The development of smart sensors often relies on materials that change their properties in response to a specific stimulus. The phenolic hydroxyl group of 2-hydroxybenzyl alcohol is weakly acidic and can be deprotonated, leading to changes in electronic properties. A polymer derived from a DTBS-protected monomer could be deprotected to create a material with a high density of phenolic groups, which could be sensitive to pH or the presence of certain metal ions.

Optoelectronic Materials: While there is no direct evidence of using DTBS-protected 2-hydroxybenzyl alcohol for optoelectronic materials, the parent compound, 2-hydroxybenzyl alcohol, and its derivatives are related to salicylaldehyde (B1680747), which is a building block for Schiff base ligands that can form fluorescent metal complexes. The controlled synthesis of such ligands could be facilitated by the use of protecting groups like DTBS.

Utilization in Catalysis and Ligand Design

The bifunctional nature of 2-hydroxybenzyl alcohol, possessing both a phenolic and an alcoholic hydroxyl group, makes it an interesting scaffold for the design of ligands for catalysis. The DTBS protecting group plays a crucial role in the synthesis of these ligands by allowing for selective modification of the molecule.

The design of bifunctional ligands is a key area in catalysis, where one part of the ligand binds to the metal center while another functional group participates in the catalytic cycle, for example, by acting as a proton shuttle. chinesechemsoc.org Silyl protecting groups are instrumental in the synthesis of such complex ligands. For instance, a bulky silyl group has been used to prevent unwanted side reactions in gold catalysis. chinesechemsoc.org

In the context of DTBS-protected 2-hydroxybenzyl alcohol, one could envision the selective functionalization of the benzyl (B1604629) alcohol after protection of the phenol (B47542), or vice versa, to introduce a phosphine (B1218219) or amine group, for example. The resulting bifunctional molecule, after deprotection, could then be used as a ligand in a variety of catalytic reactions. The steric bulk of the DTBS group itself could also play a role in creating a specific chiral environment around a metal center, influencing the stereoselectivity of a reaction. The synthesis of chiral ligands is a major focus in asymmetric catalysis, and the use of silyl ethers in this context is an active area of research. rsc.orgnih.gov

Furthermore, bifunctional catalysts can also be designed on solid supports, such as mesoporous silica (B1680970). researchgate.netresearchgate.net In this approach, organic functional groups are grafted onto the silica surface. The synthesis of such materials often requires the use of protecting groups to prevent unwanted reactions between the functional groups during the synthesis. researchgate.net A DTBS-protected 2-hydroxybenzyl alcohol derivative could potentially be used to introduce both acidic (phenolic) and nucleophilic/coordinating (alcoholic) sites onto a solid support for cooperative catalysis.

Based on the information available, it is not possible to generate an article on the chemical compound "Benzenemethanol, 2-hydroxy, DTBS." Searches for this specific compound name did not yield any relevant results.

The search results primarily provide information on the related compound 2-Hydroxybenzyl alcohol (also known as salicyl alcohol), which corresponds to the "Benzenemethanol, 2-hydroxy-" part of the requested name. nih.govsigmaaldrich.comchemicalbook.com The acronym "DTBS" is not identified in the context of this molecule within the search results, and its meaning in this chemical name remains unclear.

Consequently, there is no information available regarding the "" for a compound identified as "this compound," specifically concerning its use as a precursor for chiral ligands or in the development of organometallic catalysts.

To provide an article that is scientifically accurate and strictly adheres to the user's request, information on the specified compound is essential. Without any data, research findings, or established applications for "this compound," the generation of the requested article is not feasible.

Environmental Aspects and Degradation Pathways of Benzenemethanol, 2 Hydroxy, Dtbs

Photolytic Degradation Pathways in Aquatic and Atmospheric Environments

The photolytic degradation of phenolic compounds is a significant transformation pathway in sunlit environments. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photochemically produced reactive species.

In aquatic systems, the direct photolysis of phenols is possible, though the rate is dependent on the absorption spectrum of the compound and the intensity of solar radiation. More significant is the indirect photolysis initiated by hydroxyl radicals (•OH), which are commonly formed in natural waters. The reaction of phenols with •OH can lead to the formation of various intermediates, including other hydroxylated phenols and, in some cases, toxic α,β-unsaturated enedials and oxoenals. pnas.org The presence of bulky alkyl substituents, such as the tert-butyl groups in the hypothesized compound, can influence the reaction rates and the nature of the degradation products.

Table 1: Potential Photolytic Degradation Intermediates of Alkyl-Substituted Phenols

Intermediate ClassFormation PathwayPotential Environmental Impact
Hydroxylated PhenolsReaction with hydroxyl radicalsMay have different toxicity and persistence compared to the parent compound.
Enedials and OxoenalsOxidation by hydroxyl radicals or UV lightCan be toxic and damage proteins by reacting with amino acids. pnas.org
Quinone-type CompoundsOxidation of the phenolic ringCan be redox-active and participate in further environmental reactions.

Biodegradation Mechanisms and Microbial Metabolism in Various Ecosystems

The biodegradation of sterically hindered phenols like the hypothesized Benzenemethanol, 2-hydroxy, 3,5-di-tert-butyl- is expected to be slower than that of simple phenols due to the steric hindrance posed by the tert-butyl groups. However, microbial degradation of such compounds is possible.

Research on the biodegradation of 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), a structurally related compound, has shown that certain aerobic bacteria, such as Alcaligenes sp., can effectively degrade it. nih.gov This strain was found to utilize 2,6-DTBP as a sole source of carbon and energy. The degradation kinetics indicated that 62.4% of 2,6-DTBP at an initial concentration of 100 mg/L was removed after 11 days. nih.gov The metabolic pathway likely involves initial enzymatic attack on the aromatic ring or the substituents.

The microbial metabolism of phenolic antioxidants is a key process that can reduce their potential toxicity and influence their bioavailability in the environment. mdpi.com Various microorganisms in different ecosystems possess the enzymatic machinery to transform phenolic compounds. The initial steps often involve hydroxylation of the aromatic ring, followed by ring cleavage. The presence of the benzylic alcohol group in the hypothesized compound could also serve as a site for initial microbial oxidation.

Table 2: Factors Influencing the Biodegradation of Sterically Hindered Phenols

FactorInfluence
Steric Hindrance The bulky tert-butyl groups can impede enzymatic attack, slowing down the degradation rate.
Microbial Species The presence of specific microbial strains with the necessary enzymes is crucial for degradation.
Environmental Conditions pH, temperature, and the availability of other nutrients can affect microbial activity and degradation rates.
Co-contaminants The presence of other organic compounds can either inhibit or enhance biodegradation through co-metabolism.

Thermal Degradation Profiles and By-product Analysis in Waste Management

The thermal degradation of Benzenemethanol, 2-hydroxy, 3,5-di-tert-butyl- is relevant in the context of waste incineration and industrial processes occurring at high temperatures. While specific data for this compound is unavailable, studies on the pyrolysis of other substituted phenols and phenolic resins provide insights into its likely thermal decomposition.

The pyrolysis of 2,6-disubstituted phenyl azidoformates has shown that the degradation products are temperature-dependent, with different cyclic compounds being formed at different temperatures. rsc.org The thermal decomposition of phenolic resins, which have a related polymeric structure, typically occurs in stages. The initial stage involves the degradation of weaker bonds, such as ether linkages and hydroxymethyl groups. mdpi.comresearchgate.net At higher temperatures, methylene (B1212753) bridges decompose, leading to the formation of phenol (B47542) and cresol (B1669610) homologs. mdpi.comresearchgate.net

For Benzenemethanol, 2-hydroxy, 3,5-di-tert-butyl-, thermal degradation would likely involve the initial loss of the benzylic alcohol group, followed by the cleavage of the tert-butyl groups and the breakdown of the aromatic ring at higher temperatures. The by-products would depend on the specific conditions, such as temperature and the presence of oxygen.

Table 3: Potential Thermal Degradation By-products of Hindered Phenols

Temperature RangePotential By-products
Lower Temperatures Dehydration products, aldehydes, ketones.
Higher Temperatures Phenol, cresols, isobutene (from tert-butyl group cleavage), and other smaller hydrocarbons.
Very High Temperatures Polycyclic aromatic hydrocarbons (PAHs) and char.

Green Analytical Chemistry Approaches for Environmental Fate Studies

Studying the environmental fate of compounds like Benzenemethanol, 2-hydroxy, 3,5-di-tert-butyl- requires sensitive and selective analytical methods. Green analytical chemistry principles aim to reduce the environmental impact of these methods by minimizing solvent use and waste generation.

For the analysis of phenolic compounds in environmental samples, several advanced techniques are employed. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separation and identification. mdpi.comnih.govnih.gov To enhance the greenness of these methods, modern sample preparation techniques that reduce or eliminate the use of hazardous organic solvents are preferred.

Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely used for the pre-concentration of phenolic compounds from water samples, offering high enrichment factors with minimal solvent consumption. nih.gov For soil and sediment samples, microwave-assisted extraction (MAE) has proven to be an efficient alternative to traditional Soxhlet extraction, requiring less solvent and time. nih.gov The development of methods using non-toxic and biodegradable solvents is also a key aspect of green analytical chemistry for phenolic compound analysis.

Table 4: Green Analytical Techniques for Phenolic Compound Analysis

TechniquePrincipleGreen Advantages
Solid-Phase Extraction (SPE) Analyte partitioning between a solid sorbent and the sample matrix.Reduced solvent consumption compared to liquid-liquid extraction.
Solid-Phase Microextraction (SPME) Analyte extraction using a coated fiber, often solvent-free.Minimizes or eliminates the use of organic solvents.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample, accelerating extraction.Reduced extraction time and solvent volume.
HPLC with Aqueous Mobile Phases Using water-rich mobile phases in liquid chromatography.Reduces the use of toxic organic solvents like acetonitrile (B52724) and methanol (B129727).

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